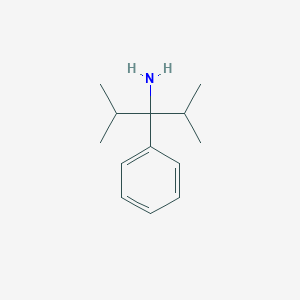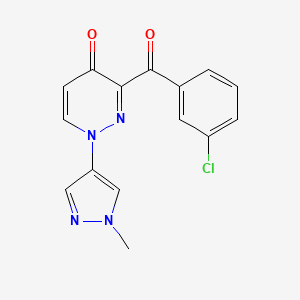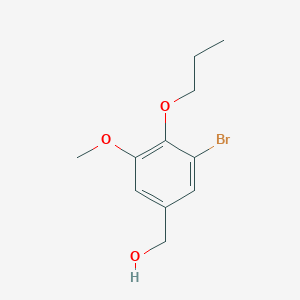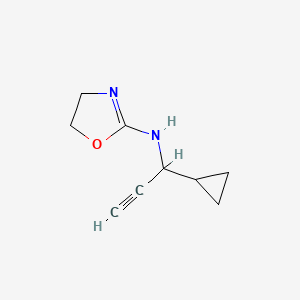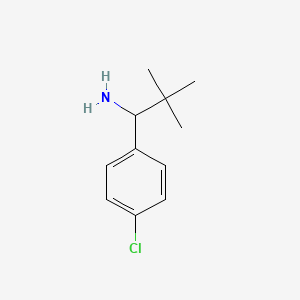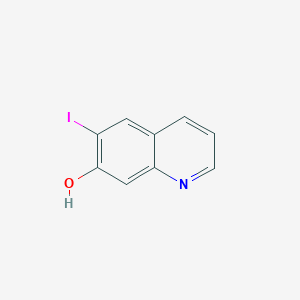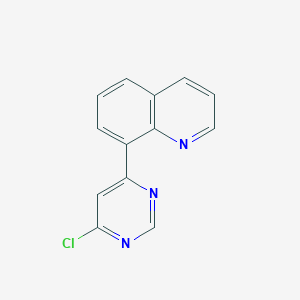
4-Chloro-6-(quinolin-8-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(6-Chloropyrimidin-4-yl)quinoline is a chemical compound that belongs to the class of quinoline derivatives. Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of naphthalene, with a nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by the presence of a chloro group at the 6-position of the pyrimidin-4-yl moiety attached to the quinoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(6-chloropyrimidin-4-yl)quinoline typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, Friedländer synthesis, or Doebner-Miller reaction.
Introduction of Pyrimidin-4-yl Group: The pyrimidin-4-yl group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidinyl halide reacts with a quinoline derivative.
Chlorination: The chloro group at the 6-position of the pyrimidin-4-yl moiety is introduced through a halogenation reaction, typically using chlorine gas or a chlorinating agent like N-chlorosuccinimide.
Industrial Production Methods: In an industrial setting, the synthesis of 8-(6-chloropyrimidin-4-yl)quinoline may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 8-(6-Chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas to reduce nitro groups or other oxidized functionalities.
Substitution: Nucleophilic substitution reactions can be performed to replace the chloro group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas, and iron/acetic acid.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid, quinoline-6-ol.
Reduction: Quinoline-6-amine, quinoline-6-ethyl.
Substitution: Quinoline-6-alkylamine, quinoline-6-alkyl ether.
科学研究应用
8-(6-Chloropyrimidin-4-yl)quinoline has various scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocyclic structures.
Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 8-(6-chloropyrimidin-4-yl)quinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives synthesized from this compound.
相似化合物的比较
4-(6-Chloropyrimidin-4-yl)morpholine
tert-Butyl (6-chloropyrimidin-4-yl)carbamate
N-(tert-butyl)-6-chloropyrimidin-4-amine
属性
分子式 |
C13H8ClN3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC 名称 |
8-(6-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-12-7-11(16-8-17-12)10-5-1-3-9-4-2-6-15-13(9)10/h1-8H |
InChI 键 |
NGGZBHCHXLNONE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)C3=CC(=NC=N3)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxabicyclo[3.1.1]heptane-1,5-dicarboxylic acid](/img/structure/B15358431.png)
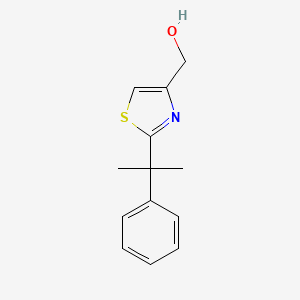

![4-amino-2-[(2-nitrophenyl)sulfanylamino]-4-oxobutanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B15358450.png)
![N-[4-[[7-[2-(dimethylamino)ethoxy]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B15358451.png)
